molecular formula C13H15NO3S B2878680 2-(2-METHYLCYCLOPROPANEAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID CAS No. 757220-62-5

2-(2-METHYLCYCLOPROPANEAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID

Cat. No.: B2878680
CAS No.: 757220-62-5
M. Wt: 265.33
InChI Key: YJLHVXFELSTLDP-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core fused with a cyclopropaneamido group at position 2 and a carboxylic acid at position 2.

Properties

IUPAC Name

2-[(2-methylcyclopropanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-6-5-8(6)11(15)14-12-10(13(16)17)7-3-2-4-9(7)18-12/h6,8H,2-5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLHVXFELSTLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLCYCLOPROPANEAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID typically involves the condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester with 2-methylcyclopropanecarbonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLCYCLOPROPANEAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

2-(2-METHYLCYCLOPROPANEAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-METHYLCYCLOPROPANEAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
Target Compound 2-(2-Methylcyclopropaneamido), 3-carboxylic acid C₁₂H₁₃NO₃S* Potential pharmacological applications
2-(2-Methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid 2-(2-Methylpropanamido) instead of cyclopropaneamido C₁₂H₁₅NO₃S Discontinued (stability/synthesis issues)
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid hydrazide 2-Hydrazide instead of amido; 3-carboxylic acid retained C₉H₁₀N₂O₂S Reactive intermediate for derivatization
5-Cyclopropyl-2-thiophenecarboxylic acid Cyclopropyl at position 5; simpler thiophene core (no cyclopenta fusion) C₈H₈O₂S Building block for agrochemicals
2-Pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid 2-Pyrrole substituent; dihydro backbone C₁₂H₁₁NO₂S Enhanced aromatic interactions

*Estimated based on analogs (e.g., ).

Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1713 cm⁻¹ (carboxylic acid), similar to analogs in . Cyclopropaneamido C=O may appear at ~1650–1680 cm⁻¹, distinct from esters (e.g., 1730–1750 cm⁻¹ in ) .
  • Molecular Weight : Estimated at ~253–265 g/mol, aligning with cyclopenta[b]thiophene derivatives (e.g., 253.32 g/mol for the methylpropanamido analog in ) .
  • Solubility : Carboxylic acid group improves aqueous solubility compared to ester or hydrazide derivatives (e.g., ) .

Biological Activity

2-(2-Methylcyclopropaneamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid (CAS No. 757220-62-5) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO3S, with a molecular weight of approximately 265.33 g/mol. The compound features a cyclopentathiophene core substituted with a carboxylic acid and an amide functional group, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities through various mechanisms:

  • Gene Regulation : It has been suggested that similar compounds can regulate cellular genes such as c-myc and c-fos, which are involved in cell proliferation and survival .
  • Cell Cycle Modulation : The compound may repress CDKN1A (p21), a critical regulator of the cell cycle, thereby influencing cell cycle progression .
  • Inflammatory Response : It could interact with transcription factors involved in immune responses, potentially suppressing NF-kappa-B activation while activating AP-1 .
  • Lipid Metabolism : The compound might alter lipid metabolism by interacting with proteins in hepatocytes, leading to increased triglyceride accumulation (steatosis) through up-regulation of FAS promoter activity .

Table 1: Summary of Biological Activities

Activity TypeDescription
Gene Regulation Modulates expression of c-myc and c-fos
Cell Cycle Control Represses CDKN1A affecting cell cycle checkpoints
Inflammation Suppresses NF-kappa-B activation; activates AP-1
Lipid Metabolism Induces triglyceride accumulation in hepatocytes

Case Studies and Research Findings

  • Analgesic Activity : A study evaluated derivatives of thiophene carboxylic acids for their analgesic properties using the "hot plate" method on mice. Results indicated that certain derivatives exhibited significant analgesic effects surpassing those of standard analgesics like metamizole . This suggests potential therapeutic applications in pain management.
  • Metabolic Effects : Another investigation into related compounds demonstrated that they could ameliorate lipid metabolism and improve glucose tolerance in diet-induced obesity models. The compounds were shown to inhibit lipid synthesis in hepatocytes and modulate key metabolic pathways involving AMPK and mTOR .
  • Anti-inflammatory Properties : Similar thiophene derivatives have been reported to exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in vitro and in vivo .

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